格劳可利B

描述

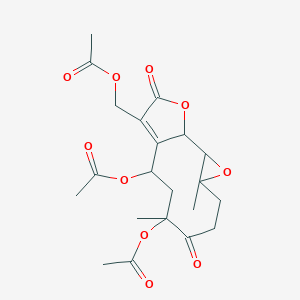

Glaucolide B is a type of chemical compound known as a germacrane sesquiterpenoid . It has a molecular formula of C21H26O10 and is found in various plant species such as Stramentopappus poolae, Cyrtocymura cincta, Eirmocephala megaphylla, Pseudelephantopus spicatus, and others .

Synthesis Analysis

Glaucolide B has been subjected to various chemical modifications using different Lewis and Brønsted–Lowry acids and bases . This approach has been applied to some of its derivatives, allowing the generation of 14 semisynthetic sesquiterpene lactone derivatives .Molecular Structure Analysis

The molecular structure of Glaucolide B includes five defined stereocentres . Its average mass is 438.425 Da and its monoisotopic mass is 438.152588 Da .Chemical Reactions Analysis

The manuscript reports on semisynthetic sesquiterpene lactones generated by the sensibility of Glaucolide B to Lewis and Brønsted–Lowry acids and bases . The manuscript is well written with adequate data which will be useful to the scientific world .Physical and Chemical Properties Analysis

Glaucolide B has a density of 1.3±0.1 g/cm3, a boiling point of 582.1±50.0 °C at 760 mmHg, and a flash point of 252.1±30.2 °C . It has 10 H bond acceptors, 0 H bond donors, and 7 freely rotating bonds .科学研究应用

在哺乳动物细胞中的遗传毒性作用:格劳可利B在人类培养的淋巴细胞中表现出细胞毒性和碎裂性活性,并且发现它增加了染色体畸变的频率。然而,对小鼠骨髓细胞的体内研究并未显示染色体畸变显着增加,表明在体内哺乳动物细胞中缺乏碎裂性作用,但在体外具有潜在的细胞毒性和碎裂性作用。这提示在药用中要谨慎 (Burim, Canalle, Lopes, & Takahashi, 1999)。

杀软体动物和抗菌活性:this compound是从紫菀中分离出来的,发现它具有杀软体动物的活性。此外,它对蜡状芽孢杆菌表现出很强的抗菌活性,对金黄色葡萄球菌表现出中等活性。然而,它在其他系统中的活性是无活性的 (Alarcón, Lopes, & Herz, 1990)。

潜在的抗炎作用:一项研究调查了来自查米松鳞毛蕨的this compound的抗炎作用,揭示了它在非毒性浓度下抑制脂多糖刺激的巨噬细胞中亚硝酸盐/硝酸盐产生和白细胞介素-6分泌的潜力。这表明它作为潜在抗炎剂的重要性 (da Silva et al., 2019)。

安全和危害

未来方向

Glaucolide B has been treated with various Brønsted–Lowry and Lewis acids and bases, and the same approach has been applied to some of its derivatives . This has allowed the generation of 14 semisynthetic sesquiterpene lactone derivatives, 10 of which are reported for the first time . This suggests that further exploration of these derivatives could be a promising direction for future research .

属性

IUPAC Name |

(8,10-diacetyloxy-4,8-dimethyl-7,13-dioxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-11-en-12-yl)methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O10/c1-10(22)27-9-13-16-14(28-11(2)23)8-21(5,30-12(3)24)15(25)6-7-20(4)18(31-20)17(16)29-19(13)26/h14,17-18H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNLNEIIZZQABDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C2C(CC(C(=O)CCC3(C(C2OC1=O)O3)C)(C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11091-27-3 | |

| Record name | Glaucolide B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011091273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

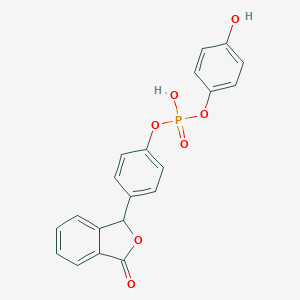

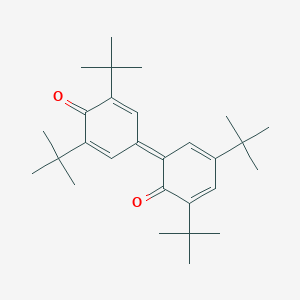

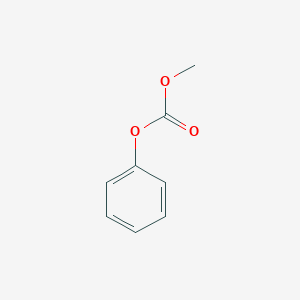

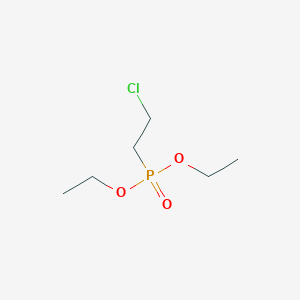

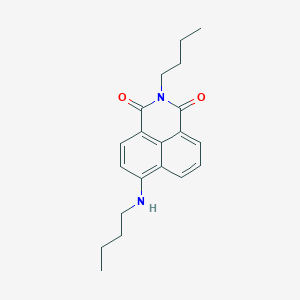

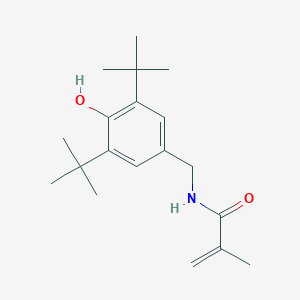

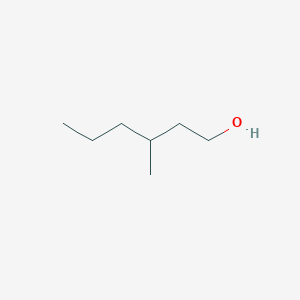

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(1,3-benzothiazol-2-yl)ethenyl]-N,N-diethylaniline](/img/structure/B83378.png)